5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring substituted with a bromo-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to debromination or defluorination.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Selectfluor for fluorination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is particularly significant as triazoles are known for their biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromo and fluoro substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(4-bromo-3-chlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(4-bromo-3-fluorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The unique combination of bromo and fluoro substituents on the phenyl ring, along with the triazole-thione structure, gives 5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structural analysis, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.14 g/mol. The compound features a triazole ring system, which is known for its diverse biological activities.
Crystal Structure
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The compound crystallizes in the monoclinic space group with notable parameters such as:
- a = 15.8636(6) Å
- b = 7.6641(3) Å
- c = 16.4472(7) Å
- β = 106.016(2)°
- Volume (V) = 1922.04(13) ų
These structural details reveal the planarity of the triazole ring and the orientation of the bromofluorophenyl substituent, which is critical for understanding its reactivity and biological interactions .
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. The mechanism is believed to involve inhibition of key enzymes involved in bacterial cell wall synthesis.
Anticancer Properties
Recent research has indicated that this compound may have anticancer activity. In cellular assays, it has shown potential in inhibiting the proliferation of cancer cell lines through apoptosis induction. This activity is likely linked to the compound's ability to interact with DNA and disrupt replication processes.
Case Studies
- Study on Antimicrobial Effects : A study published in a peer-reviewed journal reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another investigation highlighted the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules, particularly proteins and nucleic acids. The presence of the bromine and fluorine substituents enhances its lipophilicity and facilitates membrane penetration, which is critical for its antimicrobial and anticancer effects .
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNFVSDXZTFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145092 | |
Record name | 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-04-6 | |
Record name | 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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